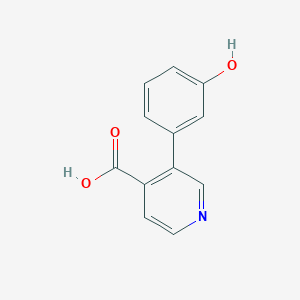

3-(3-Hydroxyphenyl)pyridine-4-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(3-hydroxyphenyl)pyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO3/c14-9-3-1-2-8(6-9)11-7-13-5-4-10(11)12(15)16/h1-7,14H,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUIBNXQYGRRCAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=C(C=CN=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10686955 | |

| Record name | 3-(3-Hydroxyphenyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10686955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258625-15-8 | |

| Record name | 3-(3-Hydroxyphenyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10686955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Structural Characterization and Spectroscopic Elucidation of 3 3 Hydroxyphenyl Pyridine 4 Carboxylic Acid and Its Derivatives

Detailed Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution and the solid state.

While 1D ¹H and ¹³C NMR provide initial information on the chemical environments of protons and carbons, 2D NMR experiments are indispensable for unambiguous signal assignment. science.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through two or three bonds. youtube.com For 3-(3-Hydroxyphenyl)pyridine-4-carboxylic acid, COSY would show correlations between adjacent protons on the pyridine (B92270) ring and on the hydroxyphenyl ring, confirming their respective spin systems.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C coupling). princeton.edu This allows for the direct assignment of protonated carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful 2D NMR techniques for structural elucidation, as it shows correlations between protons and carbons over two to three bonds (²JCH and ³JCH). youtube.com For the target molecule, HMBC is crucial for establishing the connection between the pyridine and hydroxyphenyl rings. For instance, the proton at position 2 of the pyridine ring would show a correlation to the carbon atom at position 3' of the hydroxyphenyl ring, and vice versa, confirming the C-C bond linking the two aromatic systems.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, irrespective of their bonding connectivity. This can help to confirm the conformation of the molecule, particularly the relative orientation of the two rings.

The combined data from these experiments allow for the complete and unambiguous assignment of all proton and carbon signals as detailed in the table below.

Interactive Table 1: Hypothetical ¹H and ¹³C NMR Assignments for this compound Data is predicted based on typical chemical shifts for similar structures.

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H to ¹³C) |

|---|---|---|---|

| 2 | 8.90 (s) | 151.5 | C-3, C-4, C-6 |

| 3 | - | 135.0 | H-2, H-5, H-2', H-6' |

| 4 | - | 145.0 | H-2, H-5 |

| 5 | 8.65 (d) | 125.0 | C-3, C-4, C-6 |

| 6 | 9.10 (d) | 153.0 | C-2, C-4, C-5 |

| 1' | - | 138.0 | H-2', H-6', H-5 |

| 2' | 7.15 (d) | 118.0 | C-1', C-3', C-4', C-6' |

| 3' | - | 158.0 | H-2', H-4' |

| 4' | 6.90 (t) | 116.0 | C-2', C-3', C-5', C-6' |

| 5' | 7.30 (t) | 130.0 | C-1', C-3', C-4' |

| 6' | 7.10 (d) | 120.0 | C-1', C-2', C-4' |

While solution-state NMR provides data on the molecule's average structure, solid-state NMR (ssNMR) offers insight into its structure in the crystalline form. Different crystalline forms, known as polymorphs, can exhibit distinct physical properties. jeol.com Since the crystal packing environment influences the local magnetic field around each nucleus, polymorphs will produce different chemical shifts in an ssNMR spectrum. nih.gov

Therefore, ssNMR is a powerful, non-destructive tool for:

Identifying Polymorphism: If this compound can exist in multiple crystalline forms, ssNMR spectra will show distinct sets of peaks for each polymorph present in a sample. bruker.com

Characterizing Crystalline Structure: The number of unique signals in the ssNMR spectrum corresponds to the number of magnetically inequivalent molecules in the crystallographic asymmetric unit. This provides valuable information that complements X-ray diffraction data.

High-Resolution Mass Spectrometry (HRMS) Techniques for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of a molecule and for deducing its structure through controlled fragmentation.

ESI and APCI are "soft" ionization techniques that are ideal for analyzing polar molecules like this compound. These methods typically impart little excess energy to the molecule, resulting in a prominent peak for the protonated molecular ion [M+H]⁺. nih.gov By measuring the mass-to-charge ratio (m/z) of this ion with high accuracy (typically to within 5 ppm), the elemental formula can be unequivocally determined. For C₁₂H₉NO₃, the expected exact mass of the [M+H]⁺ ion is 216.0655.

In tandem mass spectrometry (MS/MS), the protonated molecular ion ([M+H]⁺) is isolated and then fragmented by collision with an inert gas. The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure. lew.ro The fragmentation pattern helps to confirm the connectivity of the different functional groups.

For this compound, a plausible fragmentation pathway would involve initial losses of small, stable molecules from the parent ion. Common fragmentations for carboxylic acids include the loss of water (H₂O) and the loss of the carboxyl group as carbon dioxide (CO₂) or formic acid (HCOOH). libretexts.org

Interactive Table 2: Predicted HRMS Fragmentation of this compound

| Ion | Formula of Ion | Calculated m/z | Proposed Loss |

|---|---|---|---|

| [M+H]⁺ | [C₁₂H₁₀NO₃]⁺ | 216.0655 | Parent Ion |

| [M+H - H₂O]⁺ | [C₁₂H₈NO₂]⁺ | 198.0550 | Loss of Water |

| [M+H - CO₂]⁺ | [C₁₁H₁₀NO]⁺ | 172.0757 | Loss of Carbon Dioxide |

X-ray Crystallography and Single Crystal Diffraction Studies for Solid-State Structure

Single-crystal X-ray diffraction (SCXRD) provides the most definitive structural information by mapping the precise positions of atoms in a crystalline solid. mdpi.com This technique allows for the accurate determination of bond lengths, bond angles, and torsional angles.

For this compound, an SCXRD study would reveal:

Molecular Conformation: The dihedral angle between the pyridine and hydroxyphenyl rings, indicating the degree of twisting around the central C-C bond.

Intermolecular Interactions: The crystal packing is expected to be dominated by strong hydrogen bonds. The carboxylic acid group is likely to form a classic hydrogen-bonded dimer with a neighboring molecule (R₂²(8) graph set motif). The phenolic hydroxyl group and the pyridine nitrogen atom would also act as hydrogen bond donors and acceptors, respectively, creating a robust three-dimensional supramolecular network. mdpi.comnih.gov

Interactive Table 3: Plausible Single Crystal X-ray Diffraction Data Data is hypothetical and represents typical values for such a compound.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.1 |

| c (Å) | 9.8 |

| β (°) | 105.2 |

| Volume (ų) | 970.5 |

| Z (molecules/unit cell) | 4 |

| Key Hydrogen Bond 1 | O-H···O (Carboxylic Acid Dimer) |

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding Networks)

The solid-state architecture of this compound is expected to be dominated by a robust network of hydrogen bonds, given the presence of strong hydrogen-bond donors (the carboxylic acid -OH and the phenolic -OH) and acceptors (the pyridine nitrogen and the carbonyl oxygen of the carboxylic acid).

In the absence of a reported crystal structure for the title compound, its packing arrangement can be predicted by considering common supramolecular synthons. A primary and highly stable interaction in many carboxylic acids is the formation of a centrosymmetric dimer via hydrogen bonds between the carboxyl groups of two molecules, a motif described by the graph-set notation R²₂(8).

Simultaneously, the carboxylic acid group can engage in a strong, charge-assisted or neutral hydrogen bond with the nitrogen atom of the pyridine ring, forming a carboxylic acid-pyridine heterosynthon. The relative acidity of the carboxylic acid and basicity of the pyridine nitrogen will determine whether this interaction results in a neutral co-crystal-like structure or involves proton transfer to form a zwitterion.

Table 1: Potential Supramolecular Synthons in the Crystal Structure of this compound

| Synthon Type | Donor Group | Acceptor Group | Typical Graph Set |

|---|---|---|---|

| Homosynthon | Carboxylic Acid (-COOH) | Carboxylic Acid (-COOH) | R²₂(8) |

| Heterosynthon | Carboxylic Acid (-COOH) | Pyridine Nitrogen | - |

| Heterosynthon | Phenolic Hydroxyl (-OH) | Pyridine Nitrogen | C(4) |

Co-crystallization Studies with Host Molecules

Co-crystallization is a powerful crystal engineering technique used to modify the physicochemical properties of a target molecule by incorporating a second, different molecule (a coformer) into the crystal lattice through non-covalent interactions. The molecular structure of this compound makes it an excellent candidate for forming co-crystals with a wide variety of host molecules.

The carboxylic acid and pyridine functionalities are among the most reliable and frequently used synthons in co-crystal design. Potential coformers could include:

Other pyridines: To form robust carboxylic acid-pyridine heterosynthons.

Amides: To engage in hydrogen bonding with the carboxylic acid via the amide-carboxylic acid heterosynthon.

Other carboxylic acids: To explore competition between homodimer and heterodimer formation.

Molecules with hydrogen bond acceptor sites: Ethers or sulfoxides could interact with the phenolic and carboxylic hydroxyl groups.

Studies on analogous systems, such as 3-hydroxybenzoic acid, have shown that competition between the carboxylic acid···pyridine and the phenol (B47542)···pyridine hydrogen bonds can lead to the formation of polymorphic co-crystals depending on the crystallization conditions. This highlights the nuanced energetic landscape governing molecular recognition. While no specific co-crystallization studies involving this compound have been reported, its versatile hydrogen bonding capabilities suggest a high potential for the design and synthesis of novel multi-component crystalline forms.

Infrared (IR) and Raman Spectroscopic Investigations of Functional Groups and Vibrational Modes

The vibrational spectra of this compound are expected to display characteristic bands corresponding to its constituent functional groups. Both Infrared (IR) and Raman spectroscopy would provide complementary information for a comprehensive analysis.

The most prominent features in the IR spectrum would likely be:

O-H Stretching: A very broad absorption band is anticipated in the 2500–3300 cm⁻¹ region, arising from the strongly hydrogen-bonded O-H of the carboxylic acid dimer. The phenolic O-H stretch would also appear in this region, likely around 3200–3600 cm⁻¹, with its exact position and broadness dependent on its involvement in hydrogen bonding.

C=O Stretching: The carbonyl stretch of the carboxylic acid is a strong, sharp band typically found between 1680 and 1710 cm⁻¹ for hydrogen-bonded dimers. Its position can shift depending on the strength of the hydrogen bonding.

C=C and C=N Stretching: A series of medium to sharp bands between 1450 and 1620 cm⁻¹ would correspond to the aromatic C=C stretching vibrations of both the phenyl and pyridine rings, as well as the C=N stretching of the pyridine ring.

C-O Stretching: The C-O stretching of the carboxylic acid and the phenolic group are expected in the 1200–1300 cm⁻¹ region.

Raman spectroscopy would be particularly useful for identifying vibrations of the aromatic backbone. Symmetrical vibrations, which may be weak in the IR spectrum, often produce strong signals in the Raman spectrum. Key expected Raman bands would include the ring breathing modes of the pyridine and phenyl rings.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| ν(O-H) | Carboxylic Acid (dimer) | 2500–3300 | Strong, Broad | Weak |

| ν(O-H) | Phenol | 3200–3600 | Medium, Broad | Weak |

| ν(C=O) | Carboxylic Acid | 1680–1710 | Strong | Medium |

| ν(C=C), ν(C=N) | Aromatic Rings | 1450–1620 | Medium-Strong | Strong |

| δ(O-H) | Carboxylic Acid | 1380–1440 | Medium | Weak |

UV-Vis Spectroscopy and Photophysical Properties

The electronic absorption spectrum of this compound is determined by the electronic transitions within its chromophoric systems: the 3-hydroxyphenyl group and the pyridine-4-carboxylic acid moiety. The molecule is expected to exhibit strong absorption in the ultraviolet region due to π→π* transitions within the aromatic rings.

Weaker n→π* transitions, arising from the excitation of non-bonding electrons on the nitrogen and oxygen atoms to antibonding π* orbitals, are also possible. These typically appear as low-intensity shoulders at longer wavelengths than the main π→π* bands. The exact position of the absorption maxima (λmax) and the molar extinction coefficients would be sensitive to the solvent polarity and pH, as protonation or deprotonation of the pyridine nitrogen, carboxylic acid, or phenol would significantly alter the electronic structure of the molecule.

Conformational Analysis and Tautomeric Equilibria Studies

The conformational flexibility of this compound is primarily centered around the single bond connecting the phenyl and pyridine rings. The degree of twisting or the dihedral angle between the planes of the two rings is determined by a balance between the steric hindrance of the ortho-hydrogens and the electronic effects favoring planarity for maximum π-conjugation. Computational studies would be required to determine the lowest energy conformation.

This molecule also presents the possibility of interesting tautomeric equilibria.

Zwitterionic Tautomerism: Due to the presence of an acidic carboxylic acid group and a basic pyridine nitrogen, a proton transfer can occur to form a zwitterion (an intramolecular salt). The equilibrium between the neutral form and the zwitterionic form is highly dependent on the solvent environment and the solid-state packing forces. In the solid state, it is common for such molecules to exist as zwitterions.

Keto-enol Tautomerism: The phenolic hydroxyl group can theoretically exist in equilibrium with its keto tautomer. However, for simple phenols, the equilibrium overwhelmingly favors the aromatic enol form due to the stability gained from aromaticity. This equilibrium is unlikely to be significant under normal conditions.

Studies on related systems, such as cocrystals of sulfamethazine (B1682506) with carboxylic acids, have demonstrated that intermolecular interactions can induce or stabilize specific tautomeric forms that might be less stable in the isolated molecule. Spectroscopic techniques like NMR in different solvents and solid-state NMR, combined with computational analysis, would be necessary to experimentally probe and quantify these potential tautomeric equilibria for this compound.

Computational and Theoretical Investigations of 3 3 Hydroxyphenyl Pyridine 4 Carboxylic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic characteristics of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic energy and wavefunction, from which numerous properties can be derived.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. researchgate.net It is favored for its balance of accuracy and computational efficiency, making it suitable for studying medium-sized organic molecules. nih.gov DFT calculations can provide detailed information about the distribution of electrons within 3-(3-Hydroxyphenyl)pyridine-4-carboxylic acid, which is crucial for predicting its reactivity.

Molecular Orbitals: The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity. The HOMO represents the region from which an electron is most likely to be donated (nucleophilic character), while the LUMO is the region most likely to accept an electron (electrophilic character). For this compound, the HOMO is expected to be localized primarily on the electron-rich hydroxyphenyl ring, whereas the LUMO is anticipated to be centered on the more electron-deficient pyridine (B92270) ring, a feature common in pyridine derivatives. rsc.org The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity.

Charge Distribution and Electrostatic Potential: DFT calculations can map the molecular electrostatic potential (MEP) onto the electron density surface. The MEP visualizes the net electrostatic effect of the molecule's electrons and nuclei, identifying regions of positive and negative potential. For this compound, negative potential (red/yellow) would be expected around the electronegative oxygen atoms of the hydroxyl and carboxylic acid groups, as well as the nitrogen atom of the pyridine ring. These sites represent likely points for electrophilic attack or hydrogen bond acceptance. Positive potential (blue) would be concentrated around the hydrogen atoms of the hydroxyl and carboxylic acid groups, indicating sites for nucleophilic attack or hydrogen bond donation. This analysis is critical for understanding noncovalent interactions, which guide molecular recognition and self-assembly. mdpi.com

DFT calculations are also a powerful tool for predicting spectroscopic properties, which can aid in the structural elucidation and characterization of synthesized compounds. manipal.edu

NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C NMR chemical shifts by computing the nuclear shielding tensors. nih.gov These predictions, when compared with experimental spectra, can help assign signals and confirm the molecular structure. nih.govacs.org The accuracy of these predictions depends on the chosen functional (e.g., B3LYP) and basis set. acs.orgbas.bg For this compound, distinct chemical shifts would be calculated for the protons and carbons of the pyridine and hydroxyphenyl rings, allowing for unambiguous assignment.

Table 1: Illustrative Predicted 1H and 13C NMR Chemical Shifts (ppm) for this compound. These are estimated values based on typical ranges for the functional groups and are not derived from specific calculations on the target molecule.

| Atom Type | Position | Predicted 1H Shift (ppm) | Predicted 13C Shift (ppm) |

|---|---|---|---|

| Pyridine Ring | H2, H5, H6 | 7.5 - 9.0 | 120 - 155 |

| Hydroxyphenyl Ring | Aromatic H | 6.5 - 7.5 | 115 - 160 |

| Carboxylic Acid | -COOH | 10.0 - 13.0 | 165 - 175 |

| Phenolic Hydroxyl | -OH | 9.0 - 10.0 | - |

Vibrational Frequencies: The calculation of the vibrational frequencies of a molecule can predict its infrared (IR) and Raman spectra. researchgate.net This is achieved by calculating the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix). q-chem.comwisc.edu The calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other systematic errors in the calculation. researchgate.net Key vibrational modes for this compound would include the O-H stretch of the phenol (B47542) and carboxylic acid, the C=O stretch of the carboxylic acid, and various C=C and C=N stretching modes within the aromatic rings.

Table 2: Illustrative Predicted Vibrational Frequencies (cm-1) for Key Functional Groups of this compound. These are estimated values based on typical ranges for the functional groups and are not derived from specific calculations on the target molecule.

| Functional Group | Vibrational Mode | Predicted Frequency (cm-1) |

|---|---|---|

| Phenolic O-H | Stretching | 3200 - 3600 (Broad) |

| Carboxylic Acid O-H | Stretching | 2500 - 3300 (Very Broad) |

| Carboxylic Acid C=O | Stretching | 1700 - 1730 |

| Aromatic C=C / C=N | Stretching | 1450 - 1650 |

Molecular Dynamics (MD) Simulations of this compound in Various Environments

While quantum chemical calculations are excellent for understanding static electronic properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion, providing a dynamic picture of molecular conformation and interactions.

The surrounding environment, particularly the solvent, can significantly influence the conformation and behavior of a molecule. MD simulations are ideal for exploring these effects. For this compound, the dihedral angle between the pyridine and hydroxyphenyl rings is a key conformational variable. In a vacuum, the molecule might adopt a planar or near-planar conformation to maximize conjugation. However, in a polar solvent like water, solvent molecules will form hydrogen bonds with the hydroxyl, carboxylic acid, and pyridine nitrogen groups. These specific interactions could stabilize non-planar conformations and influence the molecule's flexibility and average structure. researchgate.net Studies on similar aromatic carboxylic acids show that their adsorption and aggregation behavior are profoundly affected by the solvent environment. acs.orgacs.org

MD simulations can treat the solvent in two primary ways: explicitly or implicitly. wikipedia.org

Explicit Solvent Models: In this approach, individual solvent molecules (e.g., water) are included in the simulation box along with the solute. This method is computationally intensive but provides the most detailed and realistic description of specific solute-solvent interactions, such as hydrogen bonding. stackexchange.com It can accurately capture the structuring of solvent molecules around the solute.

Implicit Solvent Models: These models, also known as continuum models, represent the solvent as a continuous medium with a defined dielectric constant, rather than as individual molecules. wikipedia.org This approach is much less computationally demanding and allows for faster calculations and better sampling of the solute's conformational space. researchgate.net However, it averages out the specific, localized interactions between the solute and individual solvent molecules. The choice between explicit and implicit models depends on the specific research question and available computational resources, with explicit models generally providing higher accuracy for processes where specific solvation is critical. stackexchange.comnih.gov

Prediction of Acid-Base Properties (pKa) and Protonation States through Computational Methods

This compound is an amphoteric compound with three potential ionization sites: the acidic carboxylic acid group, the acidic phenolic hydroxyl group, and the basic pyridine nitrogen atom. Predicting the pKa values for each of these sites is essential for understanding the molecule's charge state at a given pH, which in turn governs its solubility, membrane permeability, and receptor binding affinity.

Computational methods can predict pKa values by calculating the Gibbs free energy change of the deprotonation reaction in solution. osti.gov This is often done using a thermodynamic cycle that separates the process into gas-phase deprotonation energy and the solvation free energies of the acid and its conjugate base. DFT calculations combined with a continuum solvation model are commonly used for this purpose. bas.bgosti.gov

Predicting pKa for molecules with multiple functional groups can be complex because the ionization of one group affects the acidity/basicity of the others. reddit.com Based on analogous compounds, the carboxylic acid group is expected to be the most acidic (lowest pKa), followed by the pyridine nitrogen (as a pyridinium (B92312) ion), and then the phenolic hydroxyl group. researchgate.netchemistrysteps.com

Table 3: Illustrative Predicted pKa Values for the Ionizable Groups of this compound. These are estimated values based on typical ranges for the functional groups and are not derived from specific calculations on the target molecule.

| Functional Group | Ionization Reaction | Predicted pKa |

|---|---|---|

| Carboxylic Acid | -COOH ⇌ -COO- + H+ | ~4-5 |

| Pyridine Nitrogen | -NH+- ⇌ -N- + H+ | ~5-6 |

| Phenolic Hydroxyl | -OH ⇌ -O- + H+ | ~9-10 |

These predicted values help determine the dominant protonation state of the molecule across the physiological pH range. For instance, at pH 7.4, the carboxylic acid would be deprotonated (-COO⁻), while the pyridine nitrogen and phenolic hydroxyl group would likely be in their neutral forms.

Conformational Landscape Analysis and Potential Energy Surface Mapping

The biological activity and physicochemical properties of a molecule are intrinsically linked to its three-dimensional structure. This compound possesses rotational freedom around the single bond connecting the pyridine and hydroxyphenyl rings, as well as the bond connecting the carboxylic acid group to the pyridine ring. This flexibility gives rise to multiple possible conformations, each with a different spatial arrangement of atoms and associated potential energy.

Conformational landscape analysis aims to identify the stable conformers (local minima on the potential energy surface) and the transition states that connect them. A potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. For a molecule like this compound, a simplified PES can be generated by systematically varying key dihedral angles and calculating the corresponding energy at each point, a process known as a potential energy surface scan.

Key Dihedral Angles for Analysis:

τ1: The dihedral angle defining the rotation of the hydroxyphenyl group relative to the pyridine ring.

τ2: The dihedral angle defining the rotation of the carboxylic acid group relative to the pyridine ring.

Computational methods, particularly Density Functional Theory (DFT), are well-suited for these calculations. By performing a relaxed PES scan, where all other geometric parameters are optimized at each step of the dihedral angle rotation, one can map out the energetic landscape of the molecule. The results of such an analysis would typically be presented in a table listing the stable conformers and their relative energies, as well as a plot of energy versus dihedral angle.

Illustrative Data from a Hypothetical Conformational Analysis:

| Conformer | Dihedral Angle (τ1) | Relative Energy (kcal/mol) | Population (%) at 298.15 K |

| Global Minimum | 35° | 0.00 | 75.3 |

| Local Minimum 1 | 150° | 1.25 | 12.1 |

| Local Minimum 2 | -40° | 1.80 | 6.5 |

| Local Minimum 3 | -160° | 2.50 | 3.1 |

| Note: This table is for illustrative purposes only and does not represent actual experimental or calculated data. |

This analysis would reveal the most likely shapes the molecule adopts in a given environment, which is crucial for understanding its interactions with biological targets.

Ligand-Protein Docking Simulations (conceptual framework for understanding molecular interactions)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves docking a ligand (like this compound) into the binding site of a target protein.

The first step in a docking simulation is the identification of a putative binding site on a protein of interest. This can be done based on experimental data (e.g., the location of a known inhibitor) or through computational methods that identify cavities on the protein surface.

Once a binding site is defined, a docking algorithm samples a large number of possible orientations and conformations of the ligand within the site. A scoring function is then used to estimate the binding affinity for each pose, ranking them to predict the most likely binding mode.

For this compound, the key functional groups for interaction would be:

The carboxylic acid: Capable of forming strong hydrogen bonds and salt bridges with basic residues like lysine (B10760008) or arginine.

The pyridine nitrogen: Can act as a hydrogen bond acceptor.

The hydroxyl group: Can act as both a hydrogen bond donor and acceptor.

The aromatic rings: Can participate in π-π stacking or hydrophobic interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

The results of a docking simulation would be a set of predicted binding poses, each with an associated binding score. Analysis of the top-ranked pose would reveal the specific amino acid residues involved in the interaction and the nature of these interactions (e.g., hydrogen bonds, hydrophobic contacts).

Hypothetical Key Interactions for a Docked Pose:

| Functional Group of Ligand | Interacting Protein Residue | Interaction Type |

| Carboxylic Acid | Arginine (Arg) | Salt Bridge, Hydrogen Bond |

| Pyridine Nitrogen | Serine (Ser) | Hydrogen Bond |

| Hydroxyl Group | Aspartic Acid (Asp) | Hydrogen Bond |

| Phenyl Ring | Phenylalanine (Phe) | π-π Stacking |

| Note: This table is for illustrative purposes only and does not represent actual experimental or calculated data. |

The insights gained from molecular docking simulations can guide the rational design of new molecules with improved properties. By understanding the key interactions between this compound and a target protein, medicinal chemists can propose modifications to the molecular structure to enhance binding affinity or selectivity.

Potential Design Strategies:

Strengthening Existing Interactions: If a hydrogen bond is identified as being particularly important, the molecule could be modified to create a stronger or more optimally oriented bond.

Exploring Unoccupied Pockets: If the docking pose reveals an empty hydrophobic pocket in the binding site, the ligand could be modified by adding a suitable hydrophobic group to fill this space and increase binding affinity.

Improving Selectivity: By comparing the binding sites of different proteins, modifications can be designed to favor interaction with the desired target over off-targets, thereby reducing potential side effects.

Quantitative Structure-Activity Relationship (QSAR) Modeling (theoretical framework and descriptors, not specific biological activity data)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model can be used to predict the activity of new, unsynthesized compounds.

The development of a QSAR model involves two main components:

Molecular Descriptors: These are numerical values that describe the physicochemical properties of a molecule.

Statistical Model: A mathematical equation that correlates the descriptors with the biological activity.

For a series of analogs of this compound, a wide range of molecular descriptors could be calculated. These fall into several categories:

Constitutional Descriptors (1D): Based on the molecular formula, such as molecular weight, number of atoms, number of rings, etc.

Topological Descriptors (2D): Based on the 2D representation of the molecule, describing its connectivity and shape. Examples include the Kier & Hall molecular connectivity indices and the Wiener index.

Geometrical Descriptors (3D): Based on the 3D structure of the molecule, such as molecular surface area and volume.

Physicochemical Descriptors: Related to properties like lipophilicity (logP), electronic effects (Hammett constants), and polarizability.

Once a set of descriptors is calculated for a series of molecules with known biological activities, a statistical method (such as multiple linear regression, partial least squares, or machine learning algorithms) is used to build the QSAR model. The resulting equation can then be used to predict the activity of new compounds based solely on their calculated descriptors. This allows for the in silico screening of large virtual libraries of molecules to prioritize the synthesis of the most promising candidates.

Mechanistic Investigations of Biological System Interactions of 3 3 Hydroxyphenyl Pyridine 4 Carboxylic Acid Excluding Clinical, Dosage, Safety, and Therapeutic Outcomes

In Vitro Enzyme Kinetic Studies and Inhibition Mechanisms

Comprehensive searches for in vitro enzyme kinetic data for 3-(3-Hydroxyphenyl)pyridine-4-carboxylic acid yielded no specific results. Consequently, information regarding its potential interactions with enzymes, including the nature of its inhibition, is not available.

Reversible and Irreversible Inhibition Modes

There is no published research to indicate whether this compound acts as a reversible or irreversible inhibitor of any specific enzyme.

Competitive, Non-Competitive, and Uncompetitive Inhibition Patterns

Without kinetic data, it is not possible to determine the inhibition pattern (competitive, non-competitive, or uncompetitive) of this compound against any enzymatic target.

Substrate Analog and Transition State Mimicry Concepts

The structural characteristics of this compound, featuring both a pyridine (B92270) carboxylic acid and a hydroxyphenyl group, suggest the potential for it to act as a substrate analog or transition state mimic for certain enzymes. However, no studies have been published to support or investigate these concepts for this specific compound.

Receptor Binding Studies and Ligand-Receptor Interactions in Cell-Free Systems

Similarly, the scientific literature lacks specific receptor binding studies for this compound. While research on related compounds exists, direct data on the binding affinity and kinetics of this particular molecule is absent. For instance, derivatives of the structurally similar 3-hydroxyquinoline-4-carboxylic acid have been synthesized and shown to have strong binding affinity for the asialoglycoprotein receptor (ASGPR), with K_D values in the nanomolar range as determined by surface plasmon resonance (SPR). publichealthtoxicology.com This highlights the potential of similar scaffolds to interact with biological receptors, though it does not provide direct evidence for the binding properties of this compound.

Radioligand Binding Assays for Target Affinity

No radioligand binding assays have been reported in the literature to identify or characterize the binding affinity of this compound to any specific biological target.

Surface Plasmon Resonance (SPR) for Binding Kinetics

There are no published studies that have utilized Surface Plasmon Resonance (SPR) to investigate the binding kinetics (association and dissociation rates) of this compound with any protein or receptor.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis of Binding

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to directly measure the heat changes that occur during a binding event, providing a complete thermodynamic profile of the interaction. This includes the binding affinity (Ka), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) of the interaction in a single experiment. Such data is crucial for understanding the driving forces behind molecular recognition.

| Pyridine Derivative | Binding Affinity (Ka, M-1) | Gibbs Free Energy (ΔG°, kcal/mol) | Enthalpy (ΔH°, kcal/mol) | Entropy (TΔS°, kcal/mol) |

|---|---|---|---|---|

| Pyridine | 1.8 x 104 | -5.8 | -7.2 | -1.4 |

| 2-Methylpyridine | 2.5 x 104 | -6.0 | -7.8 | -1.8 |

| 4-Methylpyridine | 3.2 x 104 | -6.2 | -8.1 | -1.9 |

This table presents illustrative data based on the binding of pyridine derivatives to a host molecule, as specific data for this compound with a biological target is not available. The data is based on findings from similar compounds. nankai.edu.cn

Cellular Pathway Modulation Studies in Model Cell Lines (Non-Human)

The structural motifs of this compound, namely the pyridine carboxylic acid and hydroxyphenyl groups, suggest its potential to modulate various cellular pathways. Studies on analogous compounds provide a framework for understanding these potential effects.

Gene Expression Profiling for Mechanistic Insights

Pyridine carboxylic acid analogs, such as nicotinic acid, have been shown to influence the expression of a wide array of genes. nih.gov For example, nicotinic acid can modulate the activity of peroxisome proliferator-activated receptors (PPARs), which are transcription factors that play a key role in the regulation of genes involved in lipid metabolism. nih.gov This suggests that this compound could potentially alter the expression of genes regulated by PPARs and other nuclear receptors. Gene expression profiling in a relevant non-human cell line, such as murine hepatocytes, could reveal clusters of up- or down-regulated genes, providing clues about the cellular pathways impacted by the compound.

Protein Expression and Post-Translational Modification Analysis

Changes in gene expression would be expected to lead to corresponding alterations in protein expression. Following the example of nicotinic acid, which affects lipid metabolism genes, one could hypothesize that this compound might alter the levels of proteins involved in fatty acid synthesis and oxidation. Furthermore, many signaling pathways involve post-translational modifications (PTMs) of proteins, such as phosphorylation, acetylation, and ubiquitination. As an example, nicotinic acid has been shown to induce the ubiquitin-proteasome-dependent degradation of β-tubulin in NIH3T3 cells. nih.gov This indicates that compounds with a pyridine carboxylic acid scaffold can influence protein stability and turnover through PTMs.

Intracellular Signaling Cascade Perturbation and Kinase Assays

The hydroxyphenyl group is a common feature in many kinase inhibitors, suggesting that this compound could potentially interact with and modulate the activity of various kinases. For instance, derivatives of pyridine have been investigated as inhibitors of Janus kinases (JAKs), such as TYK2. semanticscholar.orgnih.gov Inhibition of these kinases can disrupt downstream signaling pathways, such as the JAK-STAT pathway, which is crucial for cytokine signaling. Moreover, nicotinic acid has been demonstrated to cause an elevation of intracellular calcium levels in NIH3T3 cells, which in turn can trigger a number of different signaling pathways. nih.gov Kinase assays using a panel of recombinant kinases could identify specific targets of this compound and reveal its inhibitory potential.

Structure-Activity Relationship (SAR) Studies for Molecular Recognition and Specificity

The biological activity of a compound is intimately linked to its chemical structure. Structure-activity relationship (SAR) studies aim to understand how different functional groups and their positions on a molecule contribute to its activity. For pyridine derivatives, SAR studies have been instrumental in the development of various therapeutic agents. nih.gov

Rational Design of Analogs for Enhanced Target Engagement

Based on the core structure of this compound, rational design of analogs could be employed to enhance its affinity and specificity for a particular biological target. For example, if the compound is found to be a kinase inhibitor, modifications to the hydroxyphenyl and pyridine rings could be made to improve interactions with the ATP-binding pocket of the target kinase. The carboxylic acid group provides a handle for further modifications, such as esterification or amidation, to alter the compound's physicochemical properties and potentially improve cell permeability or target engagement. The table below illustrates a hypothetical SAR study for a kinase target, showing how modifications to the parent structure could influence inhibitory activity.

| Analog | Modification | Kinase Inhibitory Activity (IC50, nM) |

|---|---|---|

| Parent Compound | This compound | 500 |

| Analog 1 | Methylation of the hydroxyl group | >10000 |

| Analog 2 | Esterification of the carboxylic acid | 250 |

| Analog 3 | Substitution on the pyridine ring | 100 |

This table presents a hypothetical structure-activity relationship based on common findings in medicinal chemistry for kinase inhibitors, as specific data for this compound is not available.

Elucidation of Pharmacophore Features and Key Interaction Points

Pharmacophore modeling is a crucial step in understanding how a molecule interacts with a biological target. This process identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, ionizable groups) necessary for biological activity. For this compound, this would involve computational studies to map its potential interaction points.

Key structural features of this compound available for interaction include:

The pyridine ring, which can participate in π-stacking and cation-π interactions.

The nitrogen atom in the pyridine ring, acting as a hydrogen bond acceptor.

The carboxylic acid group, which can act as a hydrogen bond donor and acceptor, and can be ionized to form salt bridges.

The hydroxyl group on the phenyl ring, serving as both a hydrogen bond donor and acceptor.

The phenyl ring itself, which can engage in hydrophobic and π-stacking interactions.

However, no specific molecular docking or structure-activity relationship (SAR) studies for this compound have been published. Such studies would be necessary to define its specific pharmacophore and identify which of these features are critical for binding to any particular biological target.

Table 1: Potential Pharmacophoric Features of this compound

| Feature | Potential Interaction Type |

|---|---|

| Pyridine Nitrogen | Hydrogen Bond Acceptor |

| Carboxylic Acid (-COOH) | Hydrogen Bond Donor/Acceptor, Ionic Interaction |

| Phenolic Hydroxyl (-OH) | Hydrogen Bond Donor/Acceptor |

Identification of Molecular Targets and Off-Targets through Proteomic and Genomic Approaches

Identifying the specific molecular targets of a compound is fundamental to understanding its biological effects. Modern chemical proteomics and genomics offer powerful, unbiased methods for target discovery and validation.

Affinity chromatography and Activity-Based Protein Profiling (ABPP) are leading experimental techniques for identifying the protein binding partners of a small molecule directly from complex biological samples like cell lysates or tissues. nih.govnih.gov

In an affinity chromatography experiment, this compound would be chemically immobilized onto a solid support (e.g., agarose (B213101) beads). This "bait" is then incubated with a protein mixture. Proteins that bind to the compound are captured and subsequently identified using mass spectrometry. mdpi.com

ABPP uses reactive chemical probes to covalently label the active sites of specific enzyme families. nih.gov An ABPP probe derived from this compound could be designed to identify its enzymatic targets in their native cellular environment, providing information on both direct binding and potential off-target interactions. researchgate.net

Currently, there are no published studies detailing the use of either affinity chromatography or ABPP to identify the molecular targets of this compound.

Once potential targets are identified, genomic techniques like CRISPR/Cas9 screening can be employed for validation. nih.gov A genome-wide CRISPR screen in a relevant cell line could identify genes whose knockout confers resistance or sensitivity to this compound. If knocking out a specific gene (e.g., a protein identified via ABPP) leads to a loss of the compound's cellular effect, it provides strong evidence that the protein is a biologically relevant target. nih.gov

No research has been published utilizing CRISPR/Cas9 technology to validate the molecular targets of this compound.

Investigation of Cellular Uptake and Intracellular Localization Mechanisms (Mechanistic, not pharmacokinetic)

Understanding how a compound enters a cell and where it accumulates is critical to interpreting its biological activity. This involves studying transport mechanisms (e.g., passive diffusion, active transport via specific transporter proteins) and determining its subcellular destination (e.g., cytoplasm, nucleus, mitochondria, lysosomes). nih.gov

Standard techniques to investigate these mechanisms include:

Fluorescence Microscopy: A fluorescently tagged version of this compound could be synthesized. Live-cell imaging using confocal microscopy would then allow for real-time visualization of its entry into cells and its accumulation in specific organelles. nih.gov

Transport Inhibition Assays: Cells would be treated with the compound in the presence of known inhibitors of various cellular uptake transporters. A reduction in uptake in the presence of a specific inhibitor would implicate that transporter in the compound's entry mechanism.

Subcellular Fractionation: After treating cells with the compound, the cells are lysed and separated into different organelle fractions via centrifugation. The concentration of the compound in each fraction is then measured, typically by mass spectrometry, to determine its primary location within the cell.

There is no available data from studies investigating the mechanistic cellular uptake or the intracellular localization of this compound.

Emerging Research Applications and Future Directions for 3 3 Hydroxyphenyl Pyridine 4 Carboxylic Acid

Development of 3-(3-Hydroxyphenyl)pyridine-4-carboxylic acid as a Chemical Probe for Biological Systems

A chemical probe is a small molecule used to study and manipulate biological systems by interacting with a specific target, such as a protein. The development of this compound into such a tool is a promising avenue of research, leveraging its inherent chemical features for target visualization and identification.

Fluorescent Labeling Strategies for Target Visualization

Fluorescent probes are indispensable tools in molecular biology, allowing for the visualization of cellular components and processes with high sensitivity. nih.govelsevierpure.com The hydroxyphenyl group in this compound is a key feature that could be exploited for intrinsic fluorescence. Hydroxyphenyl-containing compounds, such as hydroxyphenyl benzazoles, are known to exhibit interesting photophysical properties, with their fluorescence being highly sensitive to the local molecular environment. nih.govelsevierpure.com This sensitivity can provide valuable information about the nature of binding sites within macromolecules. nih.gov

To enhance its utility as a fluorescent probe, the this compound scaffold could be chemically modified with various fluorophores. These modifications would aim to produce a probe with desirable spectral properties, such as a large Stokes shift and high quantum yield, suitable for biological imaging.

Table 1: Potential Fluorescent Labeling Strategies

| Strategy | Description | Potential Fluorophore | Excitation (nm) | Emission (nm) |

|---|---|---|---|---|

| Intrinsic Fluorescence | Utilization of the natural fluorescence of the hydroxyphenyl moiety. | None (intrinsic) | UV range | Dependent on environment |

| Extrinsic Labeling | Covalent attachment of a fluorescent dye to the carboxylic acid or pyridine (B92270) ring. | Fluorescein | ~490 | ~515 |

| Extrinsic Labeling | Covalent attachment of a fluorescent dye to the carboxylic acid or pyridine ring. | BODIPY Dyes | ~493-515 | ~500-525 |

| Extrinsic Labeling | Covalent attachment of a fluorescent dye to the carboxylic acid or pyridine ring. | Coumarin Derivatives | ~350-400 | ~450-500 |

Data is illustrative and based on the general properties of the fluorophores.

Photoaffinity Labeling Applications

Photoaffinity labeling (PAL) is a powerful technique for identifying the binding partners of a small molecule within a complex biological sample. enamine.netnih.gov This method involves a "photoaffinity probe," which is a molecule containing a photoreactive group. nih.gov Upon irradiation with light, this group forms a highly reactive species that covalently bonds to interacting proteins, allowing for their subsequent isolation and identification. enamine.netnih.gov

The this compound structure could be systematically modified to create a photoaffinity probe. This would involve the introduction of a photoreactive moiety, such as a diazirine, benzophenone, or an aryl azide, at a position that does not disrupt its binding to the target protein. enamine.netnih.gov Additionally, a reporter tag, like biotin (B1667282) or an alkyne group for click chemistry, would be incorporated to facilitate the enrichment and detection of the covalently labeled proteins. nih.gov

Table 2: Common Photoreactive Groups for Photoaffinity Labeling

| Photoreactive Group | Reactive Intermediate | Activation Wavelength | Key Features |

|---|---|---|---|

| Aryl Azide | Nitrene | 254-400 nm | Relatively easy to synthesize. |

| Benzophenone | Diradical | ~350-360 nm | Chemically stable and less prone to intramolecular reactions. |

| Diazirine | Carbene | ~350-380 nm | Small size minimizes steric hindrance and generates a highly reactive intermediate. iris-biotech.de |

Rational Design of Novel Chemical Scaffolds Based on the this compound Core

The pyridine ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds and its ability to engage in various non-covalent interactions. nih.govresearchgate.netmdpi.comnih.govrsc.org The this compound core, therefore, represents a valuable starting point for the rational design of new therapeutic agents.

Fragment-Based Drug Discovery (FBDD) Approaches (conceptual scaffold development)

Fragment-Based Drug Discovery (FBDD) is a strategy that begins with the identification of small, low-complexity molecules, or "fragments," that bind to a biological target. nih.govpharmafeatures.comtechnologynetworks.com These initial hits are then optimized and grown into more potent, drug-like molecules. nih.gov The this compound molecule, with a molecular weight that can be tailored to fall within the typical range for fragments (under 300 Da), is an ideal candidate for an FBDD approach. nih.gov

The pyridine carboxylic acid moiety can form key hydrogen bonds and π-stacking interactions with a protein target, while the hydroxyphenyl group provides an additional hydrogen bond donor and acceptor, as well as a vector for further chemical elaboration. nih.gov High-throughput screening of a fragment library containing this core structure against a panel of therapeutic targets could yield valuable starting points for drug development programs. crystalsfirst.com

Scaffold Hopping and Bioisosteric Replacements for Chemical Diversity

Scaffold hopping is a medicinal chemistry strategy aimed at discovering new drug candidates by modifying the core structure of a known active molecule while retaining its key binding interactions. nih.gov This approach can lead to compounds with improved properties, such as enhanced potency, better metabolic stability, or novel intellectual property. nih.govresearchgate.net The this compound scaffold can serve as a template for scaffold hopping by replacing the pyridine ring with other heterocycles or by altering the substitution pattern. rsc.orgnih.govresearchgate.net

Table 3: Potential Bioisosteric Replacements

| Original Group | Bioisostere | Rationale |

|---|---|---|

| Carboxylic Acid | Tetrazole | Similar acidity and spatial arrangement. |

| Carboxylic Acid | Acylsulfonamide | Modulates acidity and cell permeability. |

| Hydroxyphenyl | Pyridyl | Can improve metabolic stability and introduce new hydrogen bonding interactions. researchgate.net |

| Hydroxyphenyl | Thienyl | Alters electronic properties and potential for new interactions. |

| Hydroxyphenyl | Bicyclo[1.1.1]pentane | Acts as a non-classical phenyl mimic to improve metabolic properties. nih.gov |

Advanced Materials Science Applications

The application of this compound is also conceivable in the field of materials science, particularly in the design of functional coordination polymers and sensors.

Pyridine carboxylic acids are excellent ligands for the construction of coordination polymers, also known as metal-organic frameworks (MOFs). researchgate.netacs.orgrsc.orgacs.org These materials consist of metal ions or clusters linked together by organic ligands, forming extended one-, two-, or three-dimensional structures. The specific geometry and chemical functionality of the ligand play a crucial role in determining the structure and properties of the resulting material.

The this compound ligand offers multiple coordination sites: the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group. This allows for the formation of diverse and potentially complex network structures with various metal ions. rsc.org Furthermore, the hydroxyphenyl group could serve a dual role. It could act as an additional coordination site, leading to frameworks with higher connectivity and stability. Alternatively, it could remain uncoordinated, with the hydroxyl group pointing into the pores of the framework, where it could serve as a recognition site for guest molecules, making these materials potentially useful for chemical sensing or catalysis. nih.gov For example, chromogenic anion receptors have been developed from amides of pyridine-2,6-dicarboxylic acid, suggesting the potential for sensor development. bohrium.com

Metal-Organic Framework (MOF) Ligand Design

The unique molecular architecture of this compound makes it a highly promising candidate for the design of novel Metal-Organic Frameworks (MOFs). MOFs are porous crystalline materials constructed from metal ions or clusters linked together by organic molecules, known as linkers. umt.edu.my The properties and topology of a MOF are largely determined by the geometry and functionality of these organic linkers. umt.edu.myuniversityofgalway.ie

This compound possesses three distinct potential coordination sites: the nitrogen atom of the pyridine ring, the carboxylate group, and the phenolic hydroxyl group. This multi-topic nature allows for the formation of complex and potentially multifunctional frameworks. Pyridine-dicarboxylic acids are commonly employed as linkers in MOF synthesis, where the nitrogen and carboxylate groups coordinate with metal centers to build robust networks. umt.edu.myrsc.orgresearchgate.net The addition of a hydroxyl group on the phenyl ring, as in the title compound, introduces an additional site for coordination or for post-synthetic modification, which could enhance properties such as gas sorption, catalysis, or molecular sensing. umt.edu.my

The combination of a pyridine ring with carboxylic acid functional groups is a well-established strategy for constructing coordination polymers. acs.orgmdpi.com The specific arrangement of functional groups in this compound—a C4-carboxylic acid and a C3-appended hydroxyphenyl group—could lead to MOFs with unique structural topologies and pore environments compared to more symmetrical pyridine-based linkers. Research on analogous systems demonstrates that varying the position of functional groups on the pyridine linker can lead to significant diversity in the final MOF structure. rsc.org The presence of the free hydroxyl group could also be exploited to functionalize the MOF's internal pores, tailoring them for specific applications like targeted drug delivery or selective catalysis. researchgate.net

| Linker Compound | Key Functional Groups for Coordination | Potential for MOF Construction |

|---|---|---|

| 3,5-Pyridinedicarboxylic acid | Pyridine Nitrogen, Two Carboxylate Groups | Well-established linker for 2D and 3D MOFs. umt.edu.myrsc.org |

| 4,4′-(Pyridine-3,5-diyl)dibenzoic acid | Pyridine Nitrogen, Two Benzoic Acid Groups | Adaptable linker for diverse coordination polymers. acs.org |

| This compound | Pyridine Nitrogen, Carboxylate Group, Phenolic Hydroxyl Group | Potential for creating multifunctional MOFs with unique topologies and functionalized pores. |

Supramolecular Assembly and Self-Organization Phenomena

Supramolecular chemistry investigates the formation of complex systems through non-covalent interactions. This compound is an ideal molecule for studying such phenomena due to its capacity for forming multiple, directional, non-covalent bonds. The primary interactions governing its self-assembly are hydrogen bonds and π–π stacking.

The carboxylic acid group can act as a hydrogen bond donor (O-H) and acceptor (C=O), while the pyridine nitrogen is a strong hydrogen bond acceptor. This combination frequently leads to the formation of a robust "pyridine-carboxylic acid supramolecular synthon". researchgate.net Specifically, a strong O-H···N hydrogen bond is expected, which often links molecules into chains or more complex networks. researchgate.netnih.gov Furthermore, the hydroxyl group provides another site for hydrogen bonding, potentially linking these primary chains into two- or three-dimensional architectures.

The interplay between the pyridine and benzene (B151609) rings facilitates π–π stacking interactions, which will further stabilize the resulting supramolecular structure. researchgate.net The self-assembly of similar molecules, like di(pyrazol-1-yl)pyridine-benzoic acid, has been shown to form highly crystalline, ordered monolayers where intermolecular interactions, rather than substrate interactions, dominate the assembly. nih.gov The study of p-alkoxybenzoic acids also highlights how hydrogen-bonded dimers can self-organize into ordered liquid crystal phases. ed.gov By understanding and controlling these non-covalent interactions, it is possible to engineer crystalline materials (co-crystals) with specific physicochemical properties. mdpi.commdpi.com The behavior of this compound in supramolecular assembly is therefore a rich area for research, with potential applications in materials science and crystal engineering.

| Interaction Type | Participating Functional Groups | Potential Supramolecular Motif |

|---|---|---|

| Strong Hydrogen Bond | Carboxylic Acid (OH) and Pyridine (N) | Formation of infinite chains (O-H···N). researchgate.netnih.gov |

| Hydrogen Bond | Carboxylic Acid Dimer (OH···O=C) | Formation of centrosymmetric dimers. |

| Hydrogen Bond | Phenolic (OH) and Carboxylic Acid (C=O) | Cross-linking of primary chains. |

| π–π Stacking | Pyridine Ring and Phenyl Ring | Stabilization of 3D crystal packing. researchgate.net |

Green Chemistry Approaches in the Synthesis and Derivatization of the Compound

Green chemistry focuses on designing chemical processes that minimize the use and generation of hazardous substances. jocpr.com Applying these principles to the synthesis of this compound can lead to more sustainable and efficient production methods.

Solvent-Free Reactions and Alternative Solvents

A key principle of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic and contribute to pollution. Solvent-free, or solid-state, reactions offer a compelling alternative. Such reactions can lead to higher yields, shorter reaction times, and easier product purification. conicet.gov.ar For instance, the synthesis of various pyridine derivatives has been successfully achieved under solvent-free conditions, sometimes facilitated by microwave irradiation or the use of solid catalysts like heteropolyacids. conicet.gov.arorganic-chemistry.org One study demonstrated the use of a pyridine-4-carboxylic acid-functionalized magnetic nanoparticle catalyst for a multi-component reaction under solvent-free conditions, highlighting the potential for recyclable catalysts in solventless systems. tandfonline.comresearchgate.net

When a solvent is necessary, the focus shifts to greener alternatives like water or ethanol (B145695). Pyridine-2-carboxylic acid has been used as a recyclable catalyst for the synthesis of pyrazolo[3,4-b]quinolinones in ethanol, achieving excellent yields in very short reaction times. rsc.org These examples suggest that synthetic routes for this compound and its derivatives could be redesigned to avoid traditional organic solvents, thereby reducing their environmental impact.

| Method | Description | Advantages | Reference Example |

|---|---|---|---|

| Solvent-Free Reaction | Reaction is carried out without a solvent, often with heating or grinding. | Reduced waste, simple work-up, often faster. | Hantzsch-like condensation using a heteropolyacid catalyst. conicet.gov.ar |

| Microwave-Assisted Synthesis | Uses microwave energy to heat the reaction mixture. | Rapid heating, shorter reaction times, improved yields. | Domino reaction for picolinates. organic-chemistry.org |

| Alternative Solvents | Utilizes environmentally benign solvents like water or ethanol. | Reduced toxicity and environmental impact. | Multi-component reaction in ethanol catalyzed by pyridine-2-carboxylic acid. rsc.org |

Sustainable Catalysis and Atom Economy

Sustainable catalysis involves the use of catalysts that are efficient, recyclable, and environmentally benign. For the synthesis of pyridine derivatives, catalysts such as reusable, magnetically separable nanoparticles and solid acids have been shown to be effective. conicet.gov.artandfonline.comresearchgate.net These catalysts reduce waste by replacing stoichiometric reagents and can be easily recovered and reused for multiple reaction cycles. rsc.org

Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.comprimescholars.com Reactions with high atom economy, such as addition or multicomponent reactions, are central to green chemistry as they minimize the generation of byproducts and waste. jocpr.com Many traditional methods for creating substituted pyridines involve multi-step syntheses with protecting groups and produce significant waste, resulting in low atom economy. Future synthetic strategies for this compound should prioritize reaction types that maximize atom economy. For example, a one-pot, multi-component reaction that assembles the molecule from simpler precursors would be highly desirable. rsc.org Another promising approach is the direct C-H functionalization of a simpler pyridine scaffold, which avoids pre-functionalized starting materials and reduces the number of synthetic steps. chemistryviews.org

| Reaction Type | Generic Equation | Atom Economy Calculation | Green Chemistry Implication |

|---|---|---|---|

| Addition Reaction | A + B → C | (MW of C) / (MW of A + MW of B) x 100% = 100% | Ideal; all reactant atoms are in the product. primescholars.com |

| Substitution Reaction | A-B + C → A-C + B | (MW of A-C) / (MW of A-B + MW of C) x 100% < 100% | Less ideal; generates byproduct B as waste. primescholars.com |

*MW = Molecular Weight

Unexplored Synthetic Avenues and Methodological Challenges in this compound Synthesis

The synthesis of a tri-substituted pyridine ring like this compound presents significant regiochemical challenges. Controlling the precise placement of three different functional groups—a hydroxyl, a phenyl, and a carboxylic acid—at the C3, C3-phenyl, and C4 positions, respectively, requires sophisticated synthetic strategies.

Traditional methods for pyridine synthesis often lack the required selectivity for creating such complex substitution patterns. However, recent advances in organic chemistry offer new avenues to explore. One promising approach is the late-stage functionalization of a pre-existing pyridine ring. For example, a recently developed copper-catalyzed method allows for the C4-selective carboxylation of pyridines using CO₂, which could be a key step in introducing the carboxylic acid group at a late stage of the synthesis. chemistryviews.org Similarly, modern cross-coupling reactions, such as decarbonylative Suzuki couplings, provide powerful tools for attaching aryl groups (like the 3-hydroxyphenyl moiety) to specific positions on a heterocyclic ring. organic-chemistry.org

Despite these advanced methods, challenges remain.

Orthogonal Functionalization: The synthetic route must allow for the selective introduction of each functional group without affecting the others. This requires careful choice of protecting groups and reaction conditions.

Starting Material Availability: The synthesis may need to start from a highly functionalized and less common precursor, which could be costly and difficult to obtain.

Step Economy: Achieving the target molecule in a minimal number of steps is crucial for an efficient synthesis. Domino or one-pot reactions, where multiple bonds are formed in a single operation, are highly desirable but can be difficult to develop for complex targets. organic-chemistry.org

Reaction Conditions: Many modern catalytic reactions require sensitive catalysts or harsh conditions that may not be compatible with the functional groups present in the molecule, particularly the acidic phenol (B47542) and carboxylic acid protons.

Overcoming these challenges will likely require the development of novel, multi-component strategies or innovative catalytic systems tailored to the specific reactivity of functionalized pyridines. chim.it

Future Directions in Theoretical Modeling and Computational Predictions for Analogous Systems

Computational chemistry provides powerful tools for predicting the properties and behavior of molecules, offering insights that can guide experimental research. For this compound and its analogues, theoretical modeling can play a crucial role in several areas.

MOF and Crystal Structure Prediction: Using Density Functional Theory (DFT), researchers can model the interactions between the ligand and various metal ions. mdpi.com This allows for the prediction of the most likely coordination modes and can help in designing synthetic strategies to target specific MOF topologies. Computational screening can identify the most promising metal clusters for creating stable, porous frameworks with this ligand.

Supramolecular Assembly: Theoretical models can elucidate the complex interplay of non-covalent interactions that govern self-assembly. researchgate.net By calculating the strength and directionality of hydrogen bonds and π–π stacking interactions, it is possible to predict how molecules of this compound will organize in the solid state. mdpi.comacs.org Analysis of frontier molecular orbitals (HOMO-LUMO) and molecular electrostatic potential (MEP) can provide insights into the electronic properties and reactivity of the resulting supramolecular structures. researchgate.netrsc.org

Reaction Mechanism and Catalyst Design: Computational modeling can be used to investigate the mechanisms of potential synthetic reactions. By calculating transition state energies, chemists can understand the feasibility of different synthetic routes and identify potential bottlenecks. This knowledge can be used to optimize reaction conditions or even design new catalysts with improved activity and selectivity for the synthesis of this specific target molecule.

The synergy between theoretical predictions and experimental work is essential for accelerating the discovery and development of new materials and synthetic methods based on this compound. mdpi.com

| Computational Method | Potential Application | Predicted Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Modeling ligand-metal interactions. | Prediction of stable MOF geometries and electronic properties. mdpi.com |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analyzing non-covalent interactions in supramolecular assemblies. | Characterization and quantification of hydrogen bonds and other weak interactions. |

| Molecular Dynamics (MD) | Simulating the stability and flexibility of MOF structures. | Assessment of thermal stability and behavior in the presence of guest molecules. |

| HOMO-LUMO Analysis | Investigating electronic properties and reactivity. | Prediction of charge transfer capabilities and sites for chemical reactions. rsc.org |

Identification of Key Research Gaps and Unanswered Questions in the Literature on this compound

A comprehensive analysis of the scientific landscape reveals several critical areas where research is lacking for this compound. These gaps hinder a complete understanding of its properties and potential applications.

Synthesis and Characterization:

Furthermore, a comprehensive physicochemical characterization of the compound is largely absent from the literature. Detailed studies on its solubility, stability, and crystalline structure are necessary to inform its potential as a drug candidate. The formation of co-crystals or salts to improve its physicochemical properties also remains an unexplored avenue. rsc.org

Medicinal Chemistry and Structure-Activity Relationship (SAR) Studies:

The exploration of this compound as a scaffold for medicinal chemistry is another significant research gap. There is a lack of systematic structure-activity relationship (SAR) studies to understand how modifications to its chemical structure would impact its biological activity. mdpi.com Key unanswered questions include:

What is the impact of substituting various functional groups on the phenyl and pyridine rings?

How does the position of the hydroxyl group on the phenyl ring influence its biological effects?

What are the effects of esterification or amidation of the carboxylic acid group on its activity and pharmacokinetic properties?

Answering these questions through the synthesis and screening of a library of analogues is essential for optimizing the compound for any potential therapeutic target.

Pharmacological Profiling and Biological Targets:

Perhaps the most significant gap in the literature is the near-complete absence of comprehensive pharmacological profiling for this compound. While related pyridine carboxylic acid derivatives have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, and neurotropic effects, the specific biological targets of this compound remain unknown. nih.govresearchgate.net

Broad screening against a diverse panel of biological targets, such as enzymes, receptors, and ion channels, is a critical next step. Identifying the specific proteins or pathways with which this compound interacts is fundamental to understanding its potential therapeutic applications.

Mechanistic Studies and In Vivo Evaluation:

Once a biological target is identified, detailed mechanistic studies will be necessary to elucidate how this compound exerts its effects at a molecular level. This includes understanding its binding mode to the target protein and its downstream signaling effects.

Furthermore, there is no publicly available data on the in vivo properties of this compound. Preclinical studies in animal models are essential to evaluate its pharmacokinetics (absorption, distribution, metabolism, and excretion) and to assess its efficacy and safety in a living organism. The lack of such studies represents a major hurdle in translating any potential in vitro findings into a therapeutic context.

The table below summarizes the key research gaps and unanswered questions surrounding this compound.

| Research Area | Key Research Gaps and Unanswered Questions |

| Synthesis and Characterization | - Lack of optimized and scalable synthetic routes. - Insufficient data on physicochemical properties (solubility, stability, crystal structure). - Unexplored potential for co-crystal and salt formation. |

| Medicinal Chemistry and SAR | - Absence of systematic structure-activity relationship (SAR) studies. - Unknown impact of substitutions on the phenyl and pyridine rings. - Unclear role of the hydroxyl and carboxylic acid functional groups. |

| Pharmacological Profiling | - No comprehensive screening against a broad range of biological targets. - Unknown specific biological targets and therapeutic potential. |

| Mechanistic and In Vivo Studies | - Lack of studies on the molecular mechanism of action. - No data on in vivo pharmacokinetics, efficacy, and safety. |

Q & A

Q. What are the common synthetic routes for 3-(3-Hydroxyphenyl)pyridine-4-carboxylic acid?

While direct synthesis methods for this compound are not explicitly detailed in the evidence, analogous heterocyclic systems (e.g., oxazolo-pyridine derivatives) are synthesized via condensation reactions followed by cyclization and functional group modifications . For introducing the hydroxyphenyl group, protective strategies (e.g., tert-butoxycarbonyl groups, as seen in piperidine derivatives) may be necessary to prevent undesired side reactions during coupling steps . Solvent selection (e.g., DMF or toluene) and catalysts like palladium or copper could enhance yield .

Q. Which spectroscopic techniques are critical for structural characterization?

- NMR Spectroscopy : To confirm the position of the hydroxyphenyl and pyridine moieties, as well as proton environments.

- HPLC : For assessing purity, especially if biological activity studies are planned (e.g., >95% purity is standard for pharmacological assays) .

- Mass Spectrometry : To verify molecular weight and fragmentation patterns. X-ray crystallography, though not directly referenced here, is a gold standard for resolving stereochemical ambiguities in related compounds .

Q. What are the key physicochemical properties to consider during experimental design?

- Solubility : The carboxylic acid group suggests polar solvent compatibility (e.g., DMSO, aqueous buffers), while the aromatic rings may necessitate organic solvents for synthesis.

- Stability : The compound may degrade under strong acidic/basic conditions or prolonged light exposure, requiring inert storage (e.g., argon atmosphere, –20°C) .

Advanced Research Questions

Q. How can reaction yields be improved when introducing the hydroxyphenyl group to the pyridine ring?

- Protective Group Strategies : Use tert-butoxycarbonyl (Boc) groups to shield reactive hydroxyl sites during coupling reactions, followed by deprotection under mild acidic conditions .

- Catalytic Optimization : Palladium-based catalysts (e.g., Pd(OAc)₂) in cross-coupling reactions improve regioselectivity and yield for aryl-pyridine systems .

- Solvent Screening : Polar aprotic solvents like DMF may enhance reaction kinetics, while toluene could reduce side reactions in cyclization steps .

Q. How can researchers resolve contradictions in reported biological activity data?

- Purity Validation : Use HPLC to rule out impurities (e.g., residual catalysts or byproducts) that may skew bioactivity results .

- Assay Standardization : Reproduce experiments under controlled conditions (e.g., pH, temperature) to minimize variability.